molecular formula C7H14Cl2N4 B2868467 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride CAS No. 2173638-18-9

5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride

Cat. No.: B2868467
CAS No.: 2173638-18-9
M. Wt: 225.12
InChI Key: RYDDRPFBMHLWCU-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a 1,2,4-triazole ring and a chiral pyrrolidine moiety. The 1,2,4-triazole core is a versatile scaffold renowned for its wide spectrum of biological activities and is a key structural component in various therapeutic agents . The chiral (R)-pyrrolidine component is a common feature in pharmaceuticals that can influence the molecule's stereoselective interactions with biological targets. This specific structural combination makes the compound a valuable template for exploring new therapeutic agents. Primary research applications for this compound are anticipated in oncology and infectious disease, based on the demonstrated activities of its constituent motifs. Hybrid structures containing both triazole and pyrrolidine rings have been synthesized and shown to exhibit significant cytotoxic activity against human cancer cell lines, including colon adenocarcinoma and lung carcinoma . Furthermore, 1,2,4-triazole derivatives have been extensively documented in scientific literature for their potent antiviral properties against a range of viruses, such as the human immunodeficiency virus (HIV), Hepatitis C (HCV), and influenza, often functioning as non-nucleoside inhibitors . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a core structure for building libraries aimed at high-throughput screening against novel biological targets. It is supplied as the dihydrochloride salt to ensure enhanced solubility and stability for in vitro bioassay applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDDRPFBMHLWCU-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Commonly, triazole formation can be achieved through the reaction of a hydrazine with a suitable nitrile compound. The reaction is often conducted in the presence of a base, such as sodium or potassium hydroxide, at elevated temperatures. The addition of the pyrrolidine moiety can be carried out through nucleophilic substitution or other coupling reactions, followed by methylation.

  • Industrial Production Methods: : Industrial-scale production of this compound may involve multi-step synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: : This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it useful for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : In biological research, this compound can be used as a molecular probe to study enzyme functions, receptor interactions, and signal transduction pathways.

  • Medicine: : Potential therapeutic applications may include its use as a scaffold for drug development, particularly in designing inhibitors or modulators of specific biological targets.

  • Industry: : The compound's stability and reactivity make it suitable for industrial applications, including the formulation of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring may engage in hydrophobic interactions, stabilizing the compound's binding to its target. These interactions can modulate the activity of the target molecule, leading to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Weight (g/mol) Heterocyclic Core Substituents Salt Form Potential Applications
Target Compound: 5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride ~213.1 1,2,4-Triazole 5-Methyl, 3-(2R-pyrrolidin-2-yl) Dihydrochloride Pharmaceuticals (CNS, metabolic)
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride 255.14 1,2,4-Triazole 3-Methyl, 5-(4-methoxy-2S,4R-pyrrolidin-2-yl) Dihydrochloride Neurological disorders, drug candidates
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole (free base) 182.2 1,2,4-Triazole 3-Methyl, 5-(2S,4R-pyrrolidin-2-yl) Free base Chemical synthesis, material science
5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride Not reported 1,2,4-Oxadiazole 5-Methyl, 3-(bicyclic pyrrolo-pyrrole) Dihydrochloride Agrochemicals, bioisosteric research

Key Comparative Insights

Triazole vs. Oxadiazole Cores
  • The target compound’s 1,2,4-triazole core enables strong hydrogen bonding, which is advantageous for interacting with biological targets like enzymes or receptors . In contrast, the oxadiazole derivative () exhibits higher metabolic stability due to its bioisosteric nature, often replacing ester or amide groups in agrochemicals .
Substituent Effects
  • However, this modification may reduce aqueous solubility compared to the target compound’s unmodified pyrrolidine group .
  • The bicyclic pyrrolo-pyrrole group in introduces steric bulk, which could limit binding to flat active sites but improve selectivity for conformational targets in agrochemicals .
Salt Form and Solubility
  • Dihydrochloride salts (target compound and ) offer superior solubility in polar solvents compared to free bases (), facilitating in vitro and in vivo studies .

Pharmaceutical Relevance

  • The target compound’s chiral pyrrolidine group is critical for enantioselective interactions with biological targets, such as G-protein-coupled receptors (GPCRs) implicated in metabolic diseases .
  • ’s 4-methoxy analog has shown promise in preclinical studies for Alzheimer’s disease due to enhanced lipophilicity and brain uptake .

Material Science and Agrochemicals

  • ’s free base form is utilized as a ligand in catalytic systems or as a monomer for functional polymers due to its uncharged, reactive triazole core .
  • The oxadiazole derivative () is a candidate for herbicide development, leveraging its resistance to enzymatic degradation .

Biological Activity

5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride (CAS No. 2173638-18-9) is a synthetic organic compound recognized for its unique chemical structure and potential biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a methyl group, making it a subject of interest in various fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is C7H12N42HClC_7H_{12}N_4\cdot 2HCl. The compound's structure allows for diverse interactions with biological targets, particularly through hydrogen bonding and hydrophobic interactions.

PropertyValue
Molecular FormulaC₇H₁₂N₄·2HCl
Molecular Weight195.16 g/mol
CAS Number2173638-18-9
Purity≥95%

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and π-π interactions , while the pyrrolidine ring contributes to hydrophobic interactions , stabilizing the binding to target molecules. These interactions can modulate various biochemical pathways, influencing cellular functions.

Antimicrobial Activity

Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to 5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride demonstrate potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) for some related compounds was found to be as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Activity

The triazole scaffold is also recognized for its potential in anticancer drug development. A recent study highlighted the effectiveness of triazole derivatives in inhibiting cancer cell proliferation. For example, certain derivatives showed promising results with an MIC of 5 μM against Mycobacterium tuberculosis, suggesting that similar mechanisms may be applicable in cancer treatment .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrole derivatives, including those structurally related to 5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride. The results demonstrated enhanced activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Research : Another investigation focused on the synthesis of new triazole derivatives aimed at targeting cancer cells. The synthesized compounds exhibited significant cytotoxic effects on multiple cancer cell lines, reinforcing the therapeutic potential of triazole-containing compounds in oncology .

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